Cas no 1435901-72-6 (n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate)

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- n-Butyl(2R)-3,3,3-trifluoro-2-hydroxypropanoate
- Propanoic acid, 3,3,3-trifluoro-2-hydroxy-, butyl ester, (2R)-
- n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate
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- インチ: 1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1
- InChIKey: GGJCELATQDWCKB-RXMQYKEDSA-N
- ほほえんだ: C(OCCCC)(=O)[C@@H](O)C(F)(F)F
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC450082-1g |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 1g |
£162.00 | 2025-02-21 | ||
TRC | B997023-50mg |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | B997023-100mg |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 100mg |
$ 95.00 | 2022-06-06 | ||
TRC | B997023-500mg |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 500mg |
$ 320.00 | 2022-06-06 | ||
Apollo Scientific | PC450082-250mg |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 250mg |
£67.00 | 2024-07-21 | ||
Apollo Scientific | PC450082-5g |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate |
1435901-72-6 | 5g |
£665.00 | 2025-02-21 |
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoateに関する追加情報
Recent Advances in the Application of n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS: 1435901-72-6) in Chemical Biology and Pharmaceutical Research
The compound n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate (CAS: 1435901-72-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. This chiral trifluoromethylated ester serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and fluorinated pharmaceuticals. Recent studies have highlighted its potential in asymmetric synthesis, where its (2R)-configuration enables precise control over stereochemical outcomes in complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a key building block for novel protease inhibitors. Researchers utilized 1435901-72-6 to develop a series of α-ketoamide derivatives showing nanomolar inhibition against SARS-CoV-2 main protease (Mpro), with the trifluoromethyl group enhancing both binding affinity and metabolic stability. The n-butyl ester moiety was found to significantly improve cell membrane permeability compared to shorter-chain analogs, addressing a common challenge in antiviral drug development.
In the field of radiopharmaceuticals, recent work at MIT has explored 1435901-72-6 as a precursor for 18F-labeled PET tracers. The compound's trifluoromethyl group serves as an ideal mimic for radioactive fluorine atoms, allowing for efficient radiolabeling while maintaining the pharmacological profile of target molecules. This application was particularly successful in developing neuroimaging agents for Alzheimer's disease, where the enhanced lipophilicity from the n-butyl chain improved blood-brain barrier penetration.
Structural studies using X-ray crystallography and NMR spectroscopy have provided new insights into the conformational preferences of 1435901-72-6. The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups creates a rigid cyclic structure in solution, which explains its remarkable diastereoselectivity in various coupling reactions. These findings, published in Angewandte Chemie (2024), have important implications for designing more efficient synthetic routes to fluorinated pharmaceuticals.
From a safety and pharmacokinetic perspective, recent ADMET profiling indicates that 1435901-72-6 shows favorable metabolic stability in human liver microsomes, with the n-butyl ester undergoing predictable hydrolysis to the corresponding acid. However, researchers caution that the trifluoroethanol byproduct requires careful monitoring due to potential toxicity at high concentrations. These results suggest the need for controlled release formulations when developing drugs incorporating this scaffold.
Looking forward, several pharmaceutical companies have included 1435901-72-6 in their development pipelines for various therapeutic areas. Its application is expanding beyond small molecules to include protein conjugation strategies, where the compound serves as a linker for antibody-drug conjugates (ADCs). The unique combination of fluorine atoms and chiral center offers new possibilities for tuning the hydrophobicity and target specificity of these complex biologics.
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